molecular formula C21H20N2O5S2 B2856678 Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate CAS No. 868676-11-3

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate

Cat. No. B2856678
CAS RN: 868676-11-3
M. Wt: 444.52
InChI Key: RQJRVROPKGUBOA-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains nitrogen and sulfur atoms . Thiazole derivatives have been studied for their potential as antimalarial agents .

Scientific Research Applications

Antitumor Activity

Research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including structures related to Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, has shown promising in vitro antitumor activity against human tumor cell lines. Notably, certain analogs demonstrated significant activity against leukemia cell lines, indicating potential for anticancer applications. The development of these compounds involves detailed synthesis and screening processes to identify candidates with broad-spectrum antitumor effects (El-Subbagh, Abadi, & Lehmann, 1999).

Biological Evaluation and Molecular Docking

Further studies have expanded on the utility of thiazole and thiadiazole derivatives incorporating sulfonamide groups. These compounds have been synthesized and evaluated for antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency. Molecular docking studies and structure-activity relationship (SAR) analyses have been employed to understand their interaction with biological targets, revealing their potential as DHFR inhibitors. This research underscores the versatility of thiazole derivatives in developing therapeutic agents with multiple biological activities (Riyadh et al., 2018).

Drug-likeness and Molecular Docking for SARS-CoV-2 Inhibition

Novel thiazole derivatives have also been synthesized and characterized to evaluate their structural, reactivity, and druggability profiles. Studies including molecular docking and ADME-T calculations have indicated that these compounds adhere to Lipinski's rule of five, suggesting good pharmacokinetic properties and safety profiles. Specifically, their potential inhibitory activity against SARS-CoV-2's main protease (Mpro) has been highlighted, providing a basis for further investigation into their use as therapeutic agents against COVID-19 (Nagarajappa et al., 2022).

Synthesis and Antiviral Activity

The synthesis of new pyrazole- and isoxazole-based heterocycles has been reported, with some derivatives showing activity against Herpes simplex virus type-1 (HSV-1). These findings indicate the potential of this compound related compounds in antiviral research, suggesting avenues for the development of novel antiviral agents (Dawood et al., 2011).

Future Directions

Based on the findings, thiazolyl benzenesulfonamide-5-carboxylates, which include Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, can be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .

properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJRVROPKGUBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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